2H,3H-Decafluoropentane
Overview
Description
Mechanism of Action
Target of Action
2H,3H-Decafluoropentane, also known as 1,1,1,2,2,3,4,5,5,5-Decafluoropentane, is primarily used as an oxygen carrier . The compound’s primary targets are hypoxic tissues, particularly cutaneous tissues .
Mode of Action
The compound interacts with its targets by delivering oxygen to hypoxic environments . It is used in the formulation of oxygen-loaded nanodroplets (OLNDs), which are more effective in releasing oxygen to hypoxic environments than their predecessors .
Biochemical Pathways
It is known that the compound plays a crucial role in oxygen delivery, which is vital for various biochemical processes, including cellular respiration .
Pharmacokinetics
The compound is known to be liquid at body temperature , suggesting that it may have good bioavailability
Result of Action
The primary result of the compound’s action is the enhancement of oxygen levels in hypoxic environments . This can have various molecular and cellular effects, depending on the specific context. For instance, in hypoxic cutaneous tissues, the increased oxygen supply could potentially improve tissue health and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is known to be soluble in water , suggesting that its action could be influenced by the hydration status of the tissues. Additionally, the compound is a potent greenhouse gas with a high global warming potential , indicating that its environmental release should be controlled to minimize impact on the atmosphere .
Biochemical Analysis
Cellular Effects
Research has shown that 2H,3H-Decafluoropentane-based oxygen-loaded nanodroplets (OLNDs) can be effective in releasing oxygen to hypoxic environments . This suggests that this compound may influence cell function by alleviating hypoxia, which could impact cell signaling pathways, gene expression, and cellular metabolism. Detailed studies on the cellular effects of this compound are lacking.
Molecular Mechanism
Preparation Methods
The synthesis of 2H,3H-Decafluoropentane typically involves the fluorination of pentane derivatives. One common method includes the reaction of perfluorinated ketones with dimethyl sulfate and potassium fluoride in a solvent such as diethylene glycol dimethyl ether . The reaction mixture is stirred at room temperature for several hours, followed by extraction with ethyl acetate and water to isolate the desired product .
Chemical Reactions Analysis
2H,3H-Decafluoropentane is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many common chemical reactions. it can undergo specific reactions under controlled conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.
Scientific Research Applications
2H,3H-Decafluoropentane has several applications in scientific research and industry:
Organic Synthesis: It is used as a solvent and reagent in organic synthesis due to its stability and inertness.
Chemical Reactions: It serves as a medium for various chemical reactions, particularly those requiring non-reactive solvents.
Industrial Applications: The compound is used in the production of cleaning agents and aerosols.
Medical Research: It is explored for use in drug delivery systems due to its ability to dissolve hydrophobic compounds.
Comparison with Similar Compounds
2H,3H-Decafluoropentane can be compared with other fluorinated compounds such as:
1,1,1,2,3,4,4,5,5,5-Decafluoro-3-methoxy-2-trifluoromethylpentane: This compound has similar fluorination but includes additional functional groups that alter its reactivity and applications.
HFC-4310mee (1,1,1,2,3,4,4,5,5,5-Decafluoropentane): Used in similar industrial applications but may have different physical properties due to slight structural variations.
Properties
IUPAC Name |
1,1,1,2,2,3,4,5,5,5-decafluoropentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQRGMUSBYGDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5(CFH)2CF3, C5H2F10 | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30869884 | |
Record name | 2H,3H-Decafluoropentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30869884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | |
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Boiling Point |
55 °C | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>125.00 °C /1,1,1,2,3,4,4,5,5,5-Decafluoropentane/ | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 140 ppm at 25 °C | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Liquid density: 1.58 kg/L (13.2 lb/gal) | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.297 atm (225.72 mm Hg) at 25 °C | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid, Nonflammable liquid, Colorless liquid | |
CAS No. |
138495-42-8 | |
Record name | 1,1,1,2,2,3,4,5,5,5-Decafluoropentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138495-42-8 | |
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Record name | 2H,3H-Decafluoropentane | |
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Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro- | |
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Record name | 2H,3H-Decafluoropentane | |
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Record name | (S,S)-1,1,1,2,2,3,4,5,5,5-decafluoropentane; reaction mass of: (R,R)-1,1,1,2,2,3,4,5,5,5-decafluoropentane | |
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Record name | Pentane, 1,1,1,2,2,3,4,5,5,5-decafluoro | |
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Record name | 2H,3H-DECAFLUOROPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -80 °C | |
Record name | 2,3-Dihydroperfluoropentane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8303 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1,1,1,2,2,3,4,5,5,5-decafluoropentane?
A1: 1,1,1,2,2,3,4,5,5,5-Decafluoropentane is primarily used as a cleaning solvent in the electronics industry. Its low surface tension makes it highly effective for removing residues from delicate electronic components. It is also utilized in vapor compression air conditioning and refrigeration systems for cleaning purposes.
Q2: Are there any environmental concerns associated with 1,1,1,2,2,3,4,5,5,5-decafluoropentane?
A2: Yes, despite its non-flammable nature, 1,1,1,2,2,3,4,5,5,5-decafluoropentane is considered a potent greenhouse gas. Its global warming potential is significantly higher than carbon dioxide, raising concerns about its contribution to climate change. Research indicates that its atmospheric abundance has been increasing, highlighting the need for responsible use and emission control.
Q3: Are there any alternative solvents to 1,1,1,2,2,3,4,5,5,5-decafluoropentane?
A4: Research is exploring alternative solvent systems that offer similar cleaning properties with a reduced environmental impact. One study investigated the use of a hydrofluorocarbon mixture containing 1,1,1,2,2,3,4,5,5,5-decafluoropentane and 1,1,2,2,3,3,4-heptafluorocyclopentane, aiming for improved performance characteristics. Another study explored a composition with methyl perfluoroheptene ethers and trans-1,2-dichloroethylene. These alternatives aim to maintain cleaning efficacy while minimizing environmental impact.
Q4: How does 1,1,1,2,2,3,4,5,5,5-decafluoropentane compare to other hydrofluorocarbons in terms of its global warming potential?
A5: While specific comparative data within the provided research is limited, 1,1,1,2,2,3,4,5,5,5-decafluoropentane possesses a 100-year global warming potential of 1660. This indicates its significant contribution to radiative forcing compared to carbon dioxide. It is essential to consider these factors when assessing the overall environmental impact of different hydrofluorocarbons.
Q5: Has 1,1,1,2,2,3,4,5,5,5-decafluoropentane been studied for any other applications besides cleaning and refrigeration?
A6: Interestingly, one study explored the use of 1,1,1,2,2,3,4,5,5,5-decafluoropentane as a diluent in the extraction of uranium(VI) and lanthanide(III) ions. This application highlights its potential utility in chemical processes beyond its conventional uses.
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